molecular formula C20H23N3O3 B12291762 5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

Cat. No.: B12291762
M. Wt: 353.4 g/mol
InChI Key: XJPSKFVIPXVHTA-UHFFFAOYSA-N
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Description

5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol is a complex organic compound with the molecular formula C20H23N3O3. It is characterized by the presence of an azido group, phenylmethoxy groups, and a cyclopentanol ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol typically involves multiple steps. One common approach is the azidation of a suitable precursor compound. The reaction conditions often include the use of azidating agents such as sodium azide (NaN3) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the azido group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with molecular targets through its functional groups. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    5-Azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol: Similar compounds include other azido-substituted cyclopentanol derivatives and phenylmethoxy-substituted cyclopentanol derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis and biological applications. The presence of both azido and phenylmethoxy groups allows for a wide range of chemical modifications and interactions.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2

InChI Key

XJPSKFVIPXVHTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-]

Origin of Product

United States

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